molecular formula C19H21NO2 B14217502 5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one CAS No. 824938-71-8

5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one

Cat. No.: B14217502
CAS No.: 824938-71-8
M. Wt: 295.4 g/mol
InChI Key: QSOOVEJJRNRAIO-UHFFFAOYSA-N
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Description

5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by a series of reactions to introduce the pent-1-en-3-one moiety. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The benzylamino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potentially explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Shares the methoxyphenyl group but lacks the enone structure.

    Benzylamine: Contains the benzylamino group but without the methoxyphenyl and enone moieties.

    Pent-1-en-3-one: Features the enone structure but lacks the benzylamino and methoxyphenyl groups.

Uniqueness

5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one is unique due to the combination of its benzylamino, methoxyphenyl, and enone functionalities, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

824938-71-8

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

5-(benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one

InChI

InChI=1S/C19H21NO2/c1-22-19-11-8-16(9-12-19)7-10-18(21)13-14-20-15-17-5-3-2-4-6-17/h2-12,20H,13-15H2,1H3

InChI Key

QSOOVEJJRNRAIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)CCNCC2=CC=CC=C2

Origin of Product

United States

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